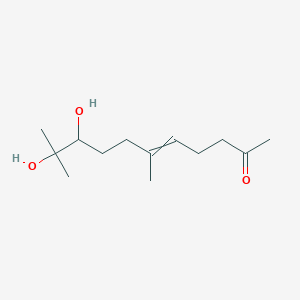
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
The synthesis of 9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one involves several steps. One common method includes the reaction of specific precursors under controlled conditions to achieve the desired product. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound . Industrial production methods may vary, but they generally follow similar principles, often scaling up the laboratory procedures to accommodate larger quantities.
Chemical Reactions Analysis
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls to ensure the desired outcome. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and as a treatment for various diseases.
Mechanism of Action
The mechanism of action of 9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one can be compared with other similar compounds, such as:
6,10-Dimethylundec-9-en-2-one: This compound shares a similar structure but lacks the hydroxyl groups present in this compound.
6,10-Dimethylundec-5-en-2-one: Another similar compound, differing in the position of the double bond and the presence of hydroxyl groups.
Properties
CAS No. |
119181-00-9 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
9,10-dihydroxy-6,10-dimethylundec-5-en-2-one |
InChI |
InChI=1S/C13H24O3/c1-10(6-5-7-11(2)14)8-9-12(15)13(3,4)16/h6,12,15-16H,5,7-9H2,1-4H3 |
InChI Key |
LULGAMGLRIFCJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)C)CCC(C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


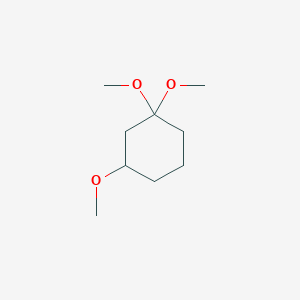
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
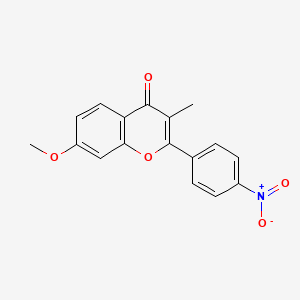
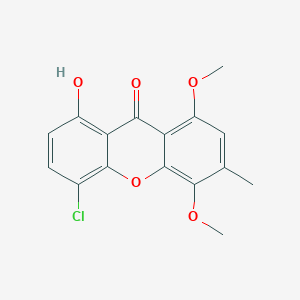
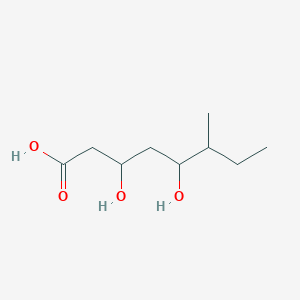
![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/structure/B14287173.png)
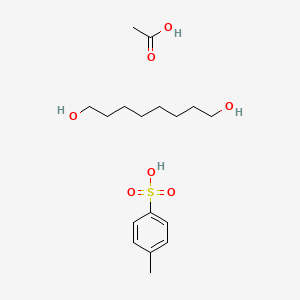
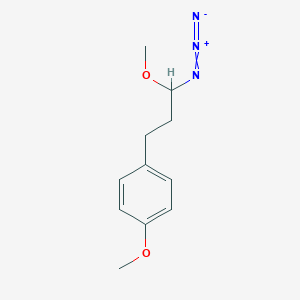
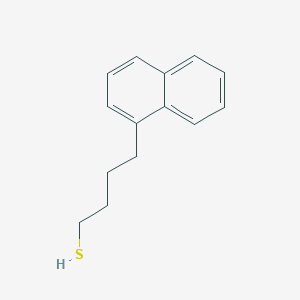
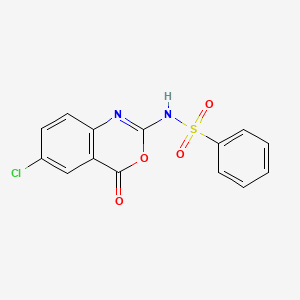
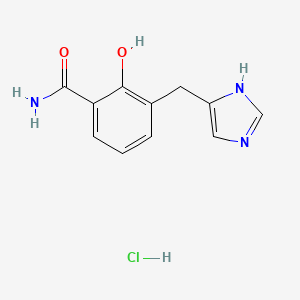
![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
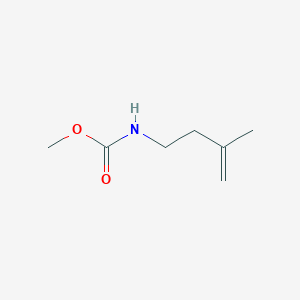
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate](/img/structure/B14287207.png)
